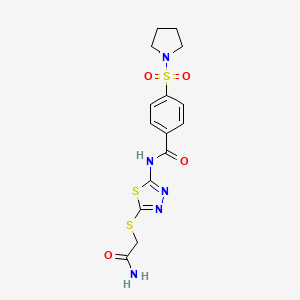![molecular formula C16H14Cl2O4 B2752376 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde CAS No. 428476-51-1](/img/structure/B2752376.png)
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of many drugs and toxic compounds. DEAB has been used to study the role of ALDH in various physiological and pathological processes, including cancer, stem cell biology, and drug metabolism.
Wirkmechanismus
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde inhibits ALDH activity by binding to the active site of the enzyme. ALDH catalyzes the oxidation of aldehydes to carboxylic acids, using NAD+ as a cofactor. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde binds to the NAD+ binding site of ALDH, preventing the enzyme from binding to its substrate and inhibiting its activity.
Biochemical and Physiological Effects:
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In stem cells, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to inhibit self-renewal and promote differentiation. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has also been shown to modulate the expression of various genes involved in cell signaling, metabolism, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has several advantages as a research tool. It is a potent and selective inhibitor of ALDH, which allows researchers to study the role of ALDH in various biological processes. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is also relatively stable and easy to handle, making it suitable for use in various experimental settings.
However, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde also has some limitations. It is a small molecule that can easily diffuse across cell membranes, which can make it difficult to achieve selective inhibition of ALDH in specific cell types or tissues. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can also have off-target effects on other enzymes or signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde and its role in various biological processes. One area of interest is the development of more selective inhibitors of ALDH, which can overcome the limitations of 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde and allow for more precise modulation of ALDH activity in specific cell types or tissues. Another area of interest is the study of the role of ALDH in drug metabolism and toxicity, which can have important implications for drug development and personalized medicine. Finally, the use of 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde as a research tool can be expanded to other areas of biology, such as development, aging, and neurobiology.
Synthesemethoden
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized by reacting 3-methoxybenzaldehyde with 2-(2,5-dichlorophenoxy)ethanol in the presence of a base catalyst. The reaction yields 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde as a yellow solid, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been widely used in scientific research to study the role of ALDH in various biological processes. For example, 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been used to study the role of ALDH in cancer stem cells. Cancer stem cells are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types. These cells are thought to be responsible for tumor initiation, progression, and recurrence. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to selectively target cancer stem cells by inhibiting their ALDH activity.
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has also been used to study the role of ALDH in stem cell biology. ALDH is a marker of stem cells in various tissues, including hematopoietic stem cells and neural stem cells. 4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been used to selectively inhibit ALDH activity in these cells, allowing researchers to study the role of ALDH in stem cell self-renewal and differentiation.
Eigenschaften
IUPAC Name |
4-[2-(2,5-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-16-8-11(10-19)2-5-14(16)21-6-7-22-15-9-12(17)3-4-13(15)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHZXVOTHMJIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)



![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)

![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)

![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)
![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
